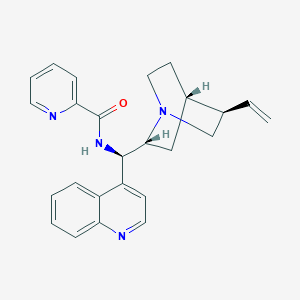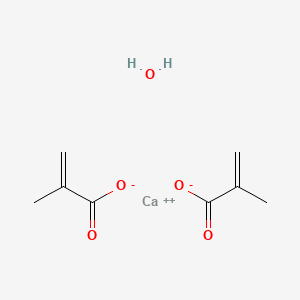
Calcium methacrylate hydrate
Vue d'ensemble
Description
Calcium methacrylate hydrate is a chemical compound that consists of calcium ions and methacrylate anions, with water molecules integrated into its structure. It is commonly used in various industrial and scientific applications due to its unique properties, such as its ability to form polymers and its role in self-healing materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium methacrylate hydrate can be synthesized through the reaction of methacrylic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where methacrylic acid is neutralized by calcium hydroxide, resulting in the formation of calcium methacrylate and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure complete reaction and high purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar principles. The process involves the continuous addition of methacrylic acid to a solution of calcium hydroxide under controlled conditions. The resulting product is then filtered, dried, and hydrated to obtain the final compound. This method ensures a consistent and high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium methacrylate hydrate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form poly(methacrylate) chains, which are used in various applications such as coatings and adhesives.
Chelation: The calcium ions in the compound can form chelates with other molecules, enhancing its reactivity and stability in certain environments.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization of this compound. The reaction is typically carried out at elevated temperatures to ensure complete polymerization.
Chelation: Chelating agents like ethylenediaminetetraacetic acid (EDTA) can be used to form stable complexes with the calcium ions in the compound.
Major Products Formed:
Polymerization: The major product formed is poly(methacrylate), which has various industrial applications.
Chelation: The major products are stable chelate complexes that can be used in various chemical processes.
Applications De Recherche Scientifique
Calcium methacrylate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are essential in the production of various materials.
Biology: The compound is used in the development of biomaterials, such as dental resins, due to its biocompatibility and ability to promote mineralization.
Medicine: It is explored for its potential in drug delivery systems and tissue engineering, where its polymerization properties are utilized to create scaffolds and carriers.
Industry: this compound is used in the production of self-healing concrete, where it helps to repair cracks and enhance the durability of the material.
Mécanisme D'action
The mechanism of action of calcium methacrylate hydrate involves its ability to polymerize and form stable complexes. In polymerization, the methacrylate groups undergo radical polymerization, leading to the formation of long polymer chains. The calcium ions play a crucial role in stabilizing the polymer structure and enhancing its mechanical properties. In chelation, the calcium ions form stable complexes with chelating agents, which can be used to sequester metal ions and enhance the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Calcium methacrylate hydrate can be compared with other similar compounds, such as:
Calcium acrylate: Similar to this compound, calcium acrylate can polymerize to form poly(acrylate) chains. the presence of the methacrylate group in this compound provides additional reactivity and stability.
Calcium silicate hydrate: This compound is commonly used in cement and concrete applications. While it shares some similarities with this compound in terms of its calcium content, its primary use is in construction materials rather than polymer synthesis.
Uniqueness: this compound is unique due to its dual functionality as a polymerizable monomer and a chelating agent. This makes it highly versatile and suitable for a wide range of applications in various fields.
Propriétés
IUPAC Name |
calcium;2-methylprop-2-enoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Ca.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYMKXWIGWBSX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12CaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16809-88-4 | |
| Record name | Calcium methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



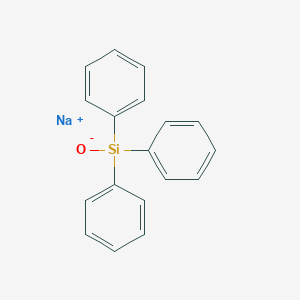
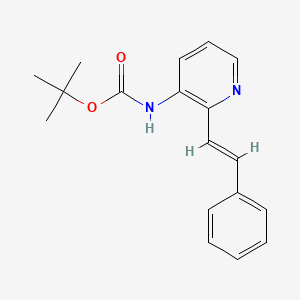
![(4aR,5S,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B8034660.png)
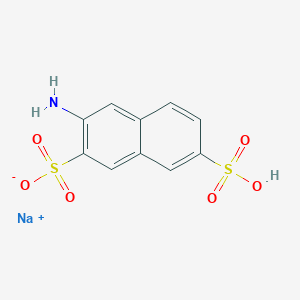
![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)
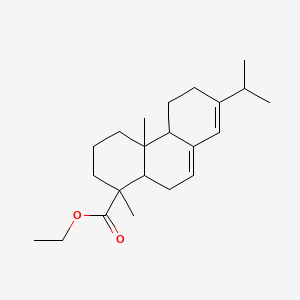
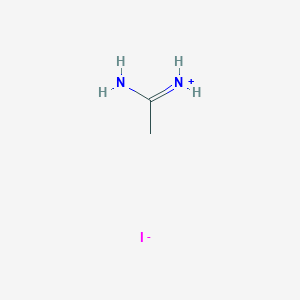
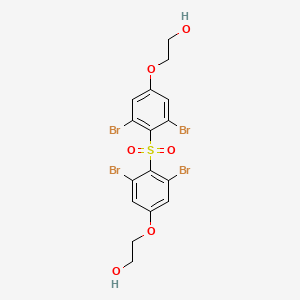
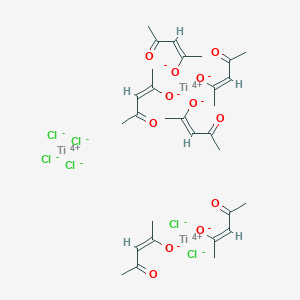
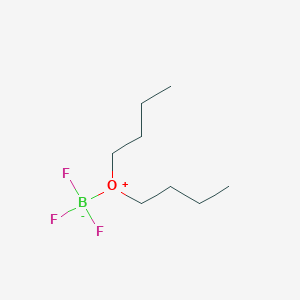
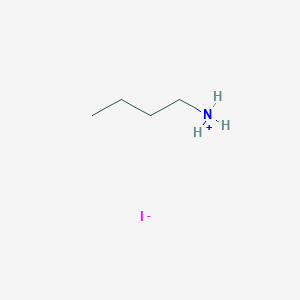
![[RuCl(p-cymene)((R)-segphos(regR))]Cl](/img/structure/B8034712.png)
